molecular formula C22H17N7OS B15042975 (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 325827-00-7

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B15042975
CAS No.: 325827-00-7
M. Wt: 427.5 g/mol
InChI Key: LXIKMLKARLZNDR-UHFFFAOYSA-N
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Description

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide: shares structural similarities with other pyrazole derivatives and hydrazinylidene compounds.

    Other pyrazole derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Hydrazinylidene compounds: These compounds are known for their diverse applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

325827-00-7

Molecular Formula

C22H17N7OS

Molecular Weight

427.5 g/mol

IUPAC Name

3-oxo-5-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C22H17N7OS/c23-22(31)29-21(30)20(19(28-29)15-7-3-1-4-8-15)27-26-18-13-11-17(12-14-18)25-24-16-9-5-2-6-10-16/h1-14,28H,(H2,23,31)

InChI Key

LXIKMLKARLZNDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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